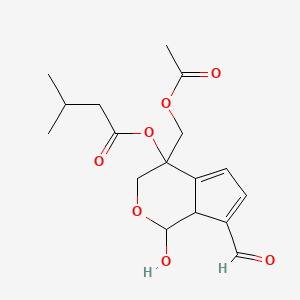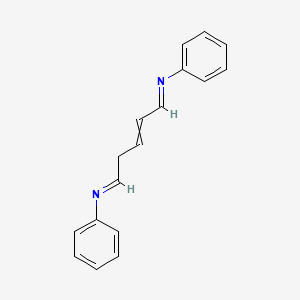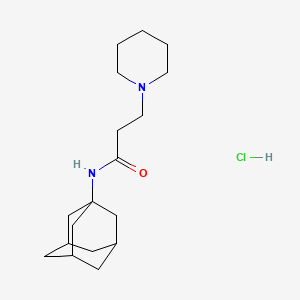
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is a chemical compound with the molecular formula C18H30N2OClH It is known for its unique structure, which includes an adamantyl group, a piperidine ring, and a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and piperidine as the primary starting materials.
Formation of N-1-adamantyl-piperidine: Adamantane is reacted with piperidine to form N-1-adamantyl-piperidine.
Propionamide Formation: The N-1-adamantyl-piperidine is then reacted with propionyl chloride to form 1-Piperidinepropionamide, N-1-adamantyl-.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to obtain the monohydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s stability and bioavailability. The piperidine ring may interact with receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the piperidine and propionamide groups.
1-Adamantylacetic acid: Contains an adamantyl group but has different functional groups.
Amantadine: An antiviral drug with a similar adamantyl structure but different functional groups.
Uniqueness
1-Piperidinepropionamide, N-1-adamantyl-, monohydrochloride is unique due to its combination of an adamantyl group, a piperidine ring, and a propionamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25517-17-3 |
|---|---|
Fórmula molecular |
C18H31ClN2O |
Peso molecular |
326.9 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C18H30N2O.ClH/c21-17(4-7-20-5-2-1-3-6-20)19-18-11-14-8-15(12-18)10-16(9-14)13-18;/h14-16H,1-13H2,(H,19,21);1H |
Clave InChI |
JXGYEFDMBWBIQO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
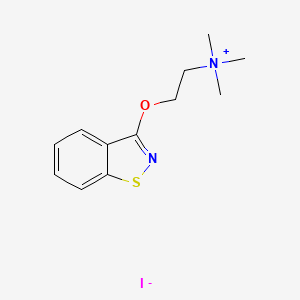

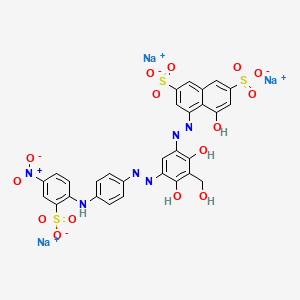
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
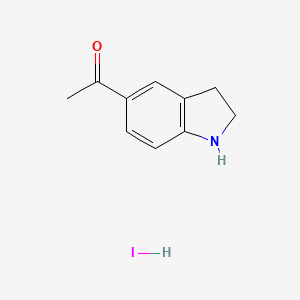

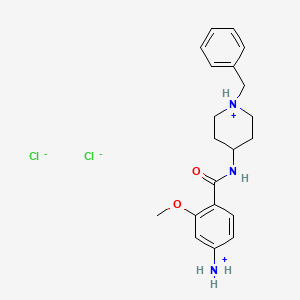


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
![Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride](/img/structure/B13756129.png)
